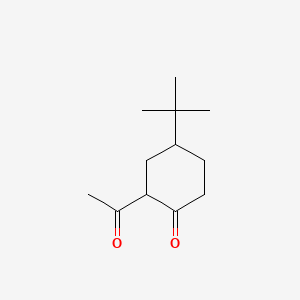
2-Acetyl-4-tert-butylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexanone, where the acetyl group is attached to the second carbon and a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetyl-4-tert-butylcyclohexan-1-one can be synthesized through the reaction of acetic anhydride with 4-tert-butylcyclohexanone. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent is commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under appropriate conditions.
Major Products Formed
Reduction: Secondary alcohols.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-tert-butylcyclohexan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-acetyl-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of 2-acetyl-4-tert-butylcyclohexan-1-one.
2-Acetylcyclohexanone: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-Butyl-2-methylcyclohexanone: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .
Biologische Aktivität
2-Acetyl-4-tert-butylcyclohexan-1-one (CAS No. 19980-50-8) is an organic compound characterized by its unique structure, featuring an acetyl group and a tert-butyl group attached to a cyclohexane ring. This compound has gained attention for its potential biological activities, including interactions with various biomolecules and applications in medicinal chemistry.
The molecular formula of this compound is C₁₂H₂₀O₂, and it belongs to the category of ketones. Its structural uniqueness, with both acetyl and tert-butyl groups, contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound's reactivity and selectivity towards various biological molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, contributing to its potential therapeutic applications in treating diseases related to enzyme dysfunction.
- Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for further research in food preservation and pharmaceuticals.
Case Studies
- Antioxidant Activity : A study explored the antioxidant capabilities of various cyclohexanone derivatives, including this compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
- Enzyme Interaction : In a biochemical assay, this compound was tested against various enzymes involved in metabolic pathways. The results indicated a notable inhibition of specific enzymes, which could be linked to its structural characteristics .
- Antimicrobial Effects : A study assessed the antimicrobial efficacy of this compound against common foodborne pathogens. The compound demonstrated significant inhibitory effects at certain concentrations, highlighting its potential as a natural preservative.
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
19980-50-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-acetyl-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h9-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
JKKVIIBTROLMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(CCC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















